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Abstract
MicroRNA-137 (miR-137) is a small non-coding RNA that has emerged as a critical regulator of

gene expression in a multitude of biological processes. Its dysregulation is implicated in the

pathogenesis of various diseases, most notably cancer and neurological disorders. This guide

provides a comprehensive technical overview of miR-137, detailing its biogenesis, molecular

mechanisms, and roles in health and disease. It includes structured tables of quantitative data,

detailed experimental protocols for its study, and visualizations of key signaling pathways to

serve as a valuable resource for the scientific community.

Introduction
MicroRNAs (miRNAs) are a class of endogenous, ~22-nucleotide non-coding RNAs that post-

transcriptionally regulate gene expression by binding to the 3' untranslated region (3'-UTR) of

target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression.[1]

miR-137, a classic 23-nucleotide miRNA, is located within a long non-coding host gene,

MIR137HG, on human chromosome 1.[1] It is highly conserved across species and is

particularly enriched in the brain.[2] Emerging evidence highlights miR-137 as a pivotal player

in cellular processes such as proliferation, differentiation, and apoptosis. Its aberrant

expression has been linked to tumorigenesis and the pathophysiology of psychiatric conditions

like schizophrenia, making it a promising biomarker and therapeutic target.
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The biogenesis of miR-137 follows the canonical miRNA processing pathway, a multi-step

process involving both nuclear and cytoplasmic events.

The MIR137HG gene is first transcribed into a long primary transcript known as pri-miR-137 by

RNA polymerase II. This pri-miR-137 transcript contains a characteristic hairpin structure. In the

nucleus, the microprocessor complex, composed of the RNase III enzyme Drosha and its

partner DGCR8, recognizes and cleaves the pri-miR-137 to release a ~70-nucleotide precursor

miRNA (pre-miR-137).[1][3] This precursor is then exported to the cytoplasm by Exportin-5. In

the cytoplasm, another RNase III enzyme, Dicer, in complex with the TRBP protein, cleaves the

pre-miR-137 hairpin to generate a mature ~22-nucleotide miR-137 duplex.[1] This duplex is

then loaded into an Argonaute (AGO) protein, a core component of the RNA-induced silencing

complex (RISC). Typically, one strand of the duplex, the mature miR-137, is preferentially

retained in the RISC, while the other strand is degraded. The mature miR-137 within the RISC

then guides the complex to target mRNAs containing complementary sequences in their 3'-

UTRs, leading to gene silencing.[1]
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Caption: Canonical biogenesis pathway of miR-137.
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Molecular Mechanisms and Signaling Pathways
miR-137 exerts its biological functions by targeting a wide array of mRNAs, thereby influencing

multiple signaling pathways crucial for cellular homeostasis. Its role as a tumor suppressor and

a regulator of neuronal development is underscored by its interaction with key oncogenes and

neurodevelopmental genes.

Role in Cancer
In numerous cancers, miR-137 is frequently downregulated, functioning as a tumor suppressor.

[4][5] It inhibits cell proliferation, migration, and invasion, and can sensitize cancer cells to

chemotherapy.

Key Signaling Pathways in Cancer:

PI3K/AKT Pathway: miR-137 has been shown to suppress the PI3K/AKT signaling pathway,

which is critical for cell survival and proliferation. It achieves this by directly targeting and

downregulating key components of this pathway, such as NUCKS1.[5][6] The inhibition of the

PI3K/AKT pathway leads to cell cycle arrest and apoptosis.

Cell Cycle Regulation: Overexpression of miR-137 leads to G1 phase arrest in cancer cells.

[7][8] This is mediated by the downregulation of cell cycle-associated proteins like Cyclin D1,

PCNA, Cyclin E, Cyclin A1, and Cyclin A2, and the upregulation of the cell cycle inhibitor

p21.[7]

COX-2/PGE2 Signaling: In retinoblastoma, miR-137 directly targets cyclooxygenase-2

(COX-2), leading to reduced expression of COX-2 and decreased production of

prostaglandin E2 (PGE2). This inhibition of the COX-2/PGE2 signaling pathway suppresses

cancer cell proliferation and invasion.[9]
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Caption: miR-137 signaling in cancer suppression.

Role in Neurological Disorders
miR-137 is highly expressed in the brain and plays a crucial role in neuronal development,

including differentiation, maturation, and synaptic plasticity. Its dysregulation has been strongly

associated with schizophrenia and other neurodevelopmental disorders.

Key Signaling Pathways in the Nervous System:

Neuronal Differentiation and Maturation: miR-137 regulates the fate of neural stem cells. It

can promote differentiation by targeting transcription factors and epigenetic regulators like

LSD1 and EZH2.[2] It also influences dendritic morphogenesis and spine development by

targeting the ubiquitin ligase Mind Bomb-1 (Mib1).[2]

Synaptic Function: miR-137 is involved in the regulation of synaptic transmission and

plasticity. Some of its targets are implicated in synaptic vesicle trafficking and

neurotransmitter release.[2]
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Caption: Role of miR-137 in neuronal development.

Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on miR-137.

Table 1: Expression of miR-137 in Cancer
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Cancer Type
Tissue/Cell
Line

Expression
Change

Fold Change
(approx.)

Reference

Non-Small Cell

Lung Cancer

Tumor vs.

Adjacent Normal
Downregulated ~0.5 [10]

Non-Small Cell

Lung Cancer

Stage III-IV vs.

Stage I-II
Downregulated

Lower in late

stages
[10]

Paclitaxel-

resistant A549

cells

A549/PTX vs.

A549
Downregulated Not specified [5][6]

Cisplatin-

resistant A549

cells

A549/CDDP vs.

A549
Downregulated Not specified [5][6]

Gastric Cancer
Tumor vs.

Adjacent Normal
Downregulated Not specified [11]

Retinoblastoma
Tumor vs.

Normal Retina
Downregulated Not specified [9]

Pediatric High-

Grade Glioma
pHGG vs. pLGG Downregulated Not specified [12]

Triple-Negative

Breast Cancer

TNBC tissues vs.

Normal
Downregulated Not specified [13]

Table 2: Functional Effects of miR-137 Modulation in Cancer Cells

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4991488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11377224/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2024.1427724/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11377224/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2024.1427724/full
https://pubmed.ncbi.nlm.nih.gov/21221794/
https://pubmed.ncbi.nlm.nih.gov/29945115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991414/
https://www.mdpi.com/1422-0067/20/24/6162
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Modulation Effect
Quantitative
Measure

Reference

A549 & NCI-

H838
miR-137 mimic

Decreased cell

proliferation

Significant

decrease in foci

number (P<0.05)

and metabolic

activity (P<0.05)

[7]

SGC7901 & AGS miR-137 mimic
Decreased cell

proliferation

Significant

reduction in

proliferation rate

[8]

SGC7901 miR-137 mimic
G1/S phase

arrest

Significant

increase in G1

phase cell

percentage

[8]

MDA-MB-231 miR-137 mimic
Decreased cell

proliferation

Significant

decrease in MTT

assay

[13]

SiHa & HeLa miR-137 inhibitor
Increased cell

proliferation

Significant

increase in CCK-

8 assay

[14]

Vascular Smooth

Muscle Cells
miR-137 mimic

Decreased cell

proliferation

Significant

suppression in

CCK-8 assay

[15]

Table 3: Validated Gene Targets of miR-137
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Target Gene
Cancer/Disease
Context

Method of
Validation

Reference

NUCKS1 Lung Cancer
Luciferase Reporter

Assay
[5][6]

COX-2 Retinoblastoma
Luciferase Reporter

Assay
[9]

SRC3
Non-Small Cell Lung

Cancer
Western Blot [7]

Cdc42 Gastric Cancer Western Blot [11]

IGFBP-5
Vascular Smooth

Muscle Cells

Luciferase Reporter

Assay, Western Blot
[15]

CDK6 Gastric Cancer
Luciferase Reporter

Assay
[8]

Del-1
Triple-Negative Breast

Cancer

Luciferase Reporter

Assay
[13]

EGFR Thyroid Cancer
Luciferase Reporter

Assay
[16]

EZH2 Cervical Cancer
Luciferase Reporter

Assay
[16]

Experimental Protocols
This section provides detailed methodologies for the quantification of miR-137, validation of its

targets, and its localization in tissues.

Quantification of miR-137 by TaqMan MicroRNA Assay
(Stem-Loop RT-qPCR)
This protocol describes the relative quantification of mature miR-137 from total RNA samples.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11377224/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2024.1427724/full
https://pubmed.ncbi.nlm.nih.gov/29945115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5431322/
https://pubmed.ncbi.nlm.nih.gov/21221794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5634643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11823929/
https://www.mdpi.com/1422-0067/20/24/6162
https://www.ncbi.nlm.nih.gov/gene/406928
https://www.ncbi.nlm.nih.gov/gene/406928
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Total RNA containing small RNAs

TaqMan MicroRNA Reverse Transcription Kit

TaqMan MicroRNA Assay for hsa-miR-137 (or other species)

TaqMan Universal PCR Master Mix

Nuclease-free water

Real-time PCR instrument

Procedure:

Reverse Transcription (RT):

Prepare the RT master mix on ice. For each 15 µL reaction:

5.0 µL of 10-100 ng total RNA

3.0 µL of 5X RT primer

1.5 µL of 10X RT buffer

0.15 µL of 100mM dNTPs

1.0 µL of MultiScribe™ Reverse Transcriptase (50 U/µL)

0.19 µL of RNase Inhibitor (20 U/µL)

4.16 µL of Nuclease-free water

Gently mix and centrifuge briefly.

Incubate on a thermal cycler with the following conditions: 16°C for 30 minutes, 42°C for

30 minutes, 85°C for 5 minutes, then hold at 4°C.

Real-Time PCR (qPCR):
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Prepare the qPCR master mix. For each 20 µL reaction:

1.33 µL of RT product

10.0 µL of 2X TaqMan Universal PCR Master Mix

1.0 µL of 20X TaqMan MicroRNA Assay

7.67 µL of Nuclease-free water

Gently mix and dispense into a 96-well PCR plate.

Seal the plate and centrifuge briefly.

Run on a real-time PCR instrument with the following cycling conditions: 95°C for 10

minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

Data Analysis:

Determine the threshold cycle (Ct) for miR-137 and an endogenous control (e.g., U6

snRNA).

Calculate the relative expression of miR-137 using the 2-ΔΔCt method.

Validation of miR-137 Targets using Dual-Luciferase
Reporter Assay
This protocol validates the direct interaction between miR-137 and the 3'-UTR of a putative

target gene.

Materials:

psiCHECK™-2 vector (or similar dual-luciferase reporter vector)

Restriction enzymes (e.g., XhoI and NotI)

T4 DNA Ligase

Competent E. coli
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Plasmid purification kit

Mammalian cell line (e.g., HEK293T)

Lipofectamine 2000 (or other transfection reagent)

miR-137 mimic and negative control mimic

Dual-Luciferase Reporter Assay System

Luminometer

Procedure:

Vector Construction:

Amplify the 3'-UTR sequence of the putative target gene containing the predicted miR-137

binding site from cDNA.

Incorporate restriction sites (e.g., XhoI and NotI) into the primers.

Digest both the PCR product and the psiCHECK™-2 vector with the corresponding

restriction enzymes.

Ligate the digested 3'-UTR fragment into the vector downstream of the Renilla luciferase

gene.

Transform the ligated plasmid into competent E. coli, select for positive colonies, and

purify the plasmid DNA.

Create a mutant construct by site-directed mutagenesis of the miR-137 seed binding site

in the 3'-UTR.

Cell Transfection:

Seed HEK293T cells in a 24-well plate to be 70-80% confluent at the time of transfection.

Co-transfect the cells with the following combinations:
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psiCHECK-2-3'UTR-WT + miR-137 mimic

psiCHECK-2-3'UTR-WT + negative control mimic

psiCHECK-2-3'UTR-Mut + miR-137 mimic

psiCHECK-2-3'UTR-Mut + negative control mimic

Use a transfection reagent like Lipofectamine 2000 according to the manufacturer's

protocol.

Luciferase Assay:

After 24-48 hours of incubation, lyse the cells using the passive lysis buffer.

Measure the Firefly luciferase activity (internal control) and Renilla luciferase activity

sequentially in a luminometer according to the Dual-Luciferase Reporter Assay System

protocol.[17]

Data Analysis:

Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample.

A significant decrease in the normalized luciferase activity in cells co-transfected with the

wild-type 3'-UTR and the miR-137 mimic compared to the controls indicates a direct

interaction.

Detection of miR-137 in Tissues by In Situ Hybridization
(ISH) with LNA Probes
This protocol allows for the visualization of miR-137 expression within the cellular context of

tissue sections.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections

Proteinase K
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Hybridization buffer

DIG-labeled LNA probe for miR-137 and a scrambled control probe

Stringent wash buffers (e.g., SSC buffers)

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

NBT/BCIP substrate for colorimetric detection

Procedure:

Tissue Preparation:

Deparaffinize and rehydrate FFPE sections through a series of xylene and ethanol

washes. For frozen sections, fix with 4% paraformaldehyde.

Digest the sections with Proteinase K (e.g., 15 µg/mL for 10 minutes at 37°C) to improve

probe penetration.

Wash with PBS.

Hybridization:

Pre-hybridize the sections in hybridization buffer for at least 1 hour at the hybridization

temperature (e.g., 55°C).

Denature the DIG-labeled LNA probe by heating at 65°C for 5 minutes.

Apply the probe (e.g., 50-100 nM in pre-warmed hybridization buffer) to the sections and

incubate overnight at the hybridization temperature in a humidified chamber.

Washing:

Perform a series of stringent washes to remove unbound probe. This typically involves

washes with decreasing concentrations of SSC buffer at the hybridization temperature.[18]

Immunological Detection:
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Block the sections with a blocking solution (e.g., 2% sheep serum and 2 mg/mL BSA in

PBS with Tween-20) for 1 hour at room temperature.

Incubate with an anti-DIG-AP antibody overnight at 4°C.

Wash the sections to remove unbound antibody.

Visualization:

Develop the colorimetric signal by incubating the sections with NBT/BCIP substrate in the

dark. Monitor the color development under a microscope.

Stop the reaction by washing with water.

Counterstain with Nuclear Fast Red if desired, dehydrate, and mount the slides.

Analysis:

Visualize the blue/purple precipitate, indicating the presence of miR-137, using a light

microscope.

Therapeutic Potential and Future Directions
Given its role as a tumor suppressor and a key regulator in neurodevelopment, miR-137

presents a promising avenue for therapeutic intervention.

Therapeutic Strategies:

miR-137 Mimics: In cancer, restoring the suppressed levels of miR-137 using synthetic

mimics could inhibit tumor growth and enhance the efficacy of conventional therapies.

Preclinical studies have shown that miR-137 mimics can reduce proliferation and invasion of

cancer cells.[8][13]

Anti-miR-137 Oligonucleotides (ASOs): In conditions where miR-137 may be aberrantly

upregulated, ASOs could be employed to inhibit its function.

Clinical Development: While there are currently no clinical trials specifically targeting miR-137,

the broader field of miRNA therapeutics is advancing. Several miRNA-based drugs have

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11823929/
https://www.mdpi.com/1422-0067/20/24/6162
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


entered clinical trials for various diseases, including cancer and hepatitis C.[19][20][21] The

development of safe and efficient delivery systems remains a key challenge for the clinical

translation of miRNA therapeutics.

Future Perspectives: Further research is needed to fully elucidate the complex regulatory

networks governed by miR-137 and its complete repertoire of target genes in different cellular

contexts. A deeper understanding of its role in disease pathogenesis will be crucial for the

development of targeted and effective miR-137-based therapies. The use of miR-137 as a

biomarker for disease diagnosis, prognosis, and response to treatment also warrants further

investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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